molecular formula C14H20N2 B1281627 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 96901-92-7

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B1281627
CAS No.: 96901-92-7
M. Wt: 216.32 g/mol
InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound with the molecular formula C14H20N2. It is a derivative of the tropane alkaloid family, which is known for its wide range of biological activities. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing their activity through competitive inhibition. This interaction is significant as it affects neurotransmitter levels in the nervous system, thereby impacting neurological functions . Additionally, this compound binds to dopamine receptors, altering dopamine signaling pathways .

Cellular Effects

The effects of this compound on various cell types are profound. In neuronal cells, it modulates neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also affects gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often reversible and competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Over time, its inhibitory effects on enzymes may diminish due to degradation, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and improve memory retention by modulating neurotransmitter levels . At high doses, it may cause toxic effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux . The compound also influences the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods. One approach involves the intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether. Another method utilizes asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as:

    8-Propyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a similar bicyclic structure but with a propyl group instead of a benzyl group.

    6-Phenyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: This compound has a phenyl group and a ketone functional group, making it structurally similar but with different chemical properties.

    8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has an oxygen atom in the bicyclic structure, which alters its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research applications.

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262720
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96901-92-7, 76272-36-1
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96901-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 3
Reactant of Route 3
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 4
Reactant of Route 4
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 5
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 6
Reactant of Route 6
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.